molecular formula C36H38N4O8 B133055 Coproporphyrin I CAS No. 531-14-6

Coproporphyrin I

Cat. No.: B133055
CAS No.: 531-14-6
M. Wt: 654.7 g/mol
InChI Key: VCCUOZSDXVZCSK-UHFFFAOYSA-N
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Description

Coproporphyrin I is a porphyrin compound that plays a significant role in the biosynthesis of heme, an essential component of hemoglobin. It is an isomer of coproporphyrinogen III and is not typically produced in the human body under normal conditions. The accumulation of this compound can lead to certain types of porphyria, a group of disorders caused by abnormalities in the heme biosynthetic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coproporphyrin I can be synthesized through the decarboxylation of uroporphyrinogen I. This reaction involves the conversion of the four carboxymethyl (acetic acid) side chains to methyl groups, releasing four molecules of carbon dioxide . The reaction conditions typically require the presence of specific enzymes, such as uroporphyrinogen III decarboxylase.

Industrial Production Methods: High-level bio-based production of this compound has been achieved using engineered strains of Escherichia coli. This method involves the heterologous implementation of the Shemin/C4 pathway in an Escherichia coli host strain with an enlarged intracellular pool of succinyl-CoA. The engineered strains are cultivated under aerobic conditions with glycerol as the carbon source, producing this compound with minimal byproduct formation .

Chemical Reactions Analysis

Oxidative Formation from Coproporphyrinogen

CPI arises from the spontaneous oxidation of coproporphyrinogen III, a precursor in heme biosynthesis. This non-enzymatic reaction involves the loss of six hydrogen atoms, forming a fully conjugated porphyrin macrocycle .

Key Reaction:

Coproporphyrinogen IIIoxidationCoproporphyrin I+6H++6e\text{Coproporphyrinogen III}\xrightarrow{\text{oxidation}}\text{this compound}+6\text{H}^++6e^-

In Gram-positive bacteria, HemY catalyzes the oxidation of coproporphyrinogen to CPI, bypassing protoporphyrin intermediates . This pathway diverges from the canonical eukaryotic heme synthesis route.

Metal Coordination and Derivative Formation

CPI readily coordinates with metal ions, forming complexes critical for biological and industrial applications.

Zinc Coordination

  • Zinc insertion into CPI produces zinc this compound , a growth factor for Leucobacter sp. ASN212 .

  • Reaction Conditions : Treatment with Zn(OAc)₂ in methanol yields stable metalloporphyrins .

Platinum Coordination

  • Pt(II) CPI derivatives are used in phosphorescent oxygen sensing.

  • Synthesis : CPI reacts with PtCl₂ under reflux to form Pt(II) CPI, which is further functionalized with isothiocyanato groups for bioconjugation .

Example Application :

DerivativeApplicationReference
Zn-CPIBacterial growth stimulation
Pt(II)-CPIIntracellular O₂ sensing

Esterification and Functionalization

CPI undergoes esterification to enhance stability or modify solubility:

Methyl Ester Formation

  • Treatment with TMS diazomethane converts CPI carboxyl groups to methyl esters .

  • Product : Zincmethylphyrin I, a monomethyl ester derivative with enhanced bioactivity .

Reaction Scheme :

CPI COOH+CH2N2CPI COOCH3+N2\text{CPI COOH}+\text{CH}_2\text{N}_2\rightarrow \text{CPI COOCH}_3+\text{N}_2

Role as a Biomarker in Transport Inhibition

CPI serves as an endogenous biomarker for organic anion-transporting polypeptide (OATP) 1B inhibition. Rifampin increases plasma CPI levels by 2.8–3.7-fold, correlating with OATP1B1/1B3 inhibition .

Clinical Data :

InhibitorCPI AUC IncreaseStudy DesignReference
Rifampin (600 mg)2.8–3.7-foldHealthy volunteers
GlecaprevirDose-dependentPharmacokinetic

Analytical Quantification Methods

Ultra-sensitive assays quantify CPI using HPLC-MS/MS, with limits of detection as low as 0.03 ng/mL .

Performance Metrics :

ParameterCPICP-III
LLOQ (ng/mL)0.030.03
Recovery Rate (%)96.893.7
Matrix Effect (%)101.388.0

Data adapted from .

Pathological Implications

Elevated urinary CPI correlates with hepatic dysfunction and porphyrias. In Rotor syndrome, CPI accumulates due to OATP1B1/1B3 deficiencies, confirming its role in hepatobiliary transport .

Scientific Research Applications

Coproporphyrin I has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of coproporphyrin I involves its role in the heme biosynthetic pathway. The enzyme uroporphyrinogen III decarboxylase acts on uroporphyrinogen I to produce this compound. This reaction entails the conversion of the four carboxymethyl side chains to methyl groups, releasing carbon dioxide . The accumulation of this compound can disrupt normal heme synthesis, leading to the symptoms associated with porphyria.

Comparison with Similar Compounds

    Coproporphyrinogen III: An isomer of coproporphyrinogen I, involved in the normal biosynthesis of heme.

    Uroporphyrinogen I and III: Precursors in the heme biosynthetic pathway.

    Protoporphyrin IX: Another intermediate in heme biosynthesis.

Uniqueness: Coproporphyrin I is unique due to its specific arrangement of carboxyethyl and methyl groups. Unlike coproporphyrinogen III, this compound is not further processed by the body and can accumulate, leading to cytotoxic effects .

Biological Activity

Coproporphyrin I (CPI) is a porphyrin derivative that plays a significant role in various biological processes and serves as an important biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. This article reviews the biological activity of CPI, focusing on its role as a biomarker in drug-drug interactions (DDIs), its physiological implications, and relevant case studies.

Overview of this compound

CPI is a product of heme metabolism and is primarily excreted in urine. It exists alongside coproporphyrin III (CPIII) and is utilized to evaluate the function of hepatic transporters. The measurement of CPI levels can indicate the activity of OATP1B1 and OATP1B3, which are crucial for the hepatic uptake of various drugs.

Role as a Biomarker

CPI has been established as an endogenous biomarker for assessing OATP1B inhibition, which is vital during drug development due to the potential for adverse drug reactions caused by increased exposure to substrate drugs. Several studies have demonstrated that elevated levels of CPI correlate with the inhibition of OATP1B transporters.

  • Study Findings : In a study involving healthy volunteers, after administration of rifampin, CPI levels increased significantly, indicating its sensitivity to OATP1B inhibition . The study found that the area under the curve (AUC) for CPI increased 2.8- to 3.7-fold compared to baseline levels.

Physiological Implications

CPI levels can also reflect physiological conditions:

  • Genetic Variability : Variations in the SLCO1B1 gene, which encodes for OATP1B1, influence CPI levels. Individuals with certain genotypes exhibited different baseline concentrations of CPI, suggesting genetic factors play a role in its metabolism .
  • Clinical Relevance : Elevated urinary excretion of CPI has been observed in specific populations, such as premature infants, which may indicate developmental defects in hepatic excretion mechanisms .

Drug-Drug Interaction Studies

  • Cocktail DDI Study : In a study assessing the DDI potential of ensitrelvir, CPI concentrations were measured to evaluate OATP1B inhibitory effects. The results indicated no significant change in CPI levels with ensitrelvir administration, suggesting it does not inhibit OATP1B activity .
  • Methotrexate Clearance : Research has shown that urinary ratios of CPI to CPIII can serve as surrogates for multidrug resistance-associated protein 2 (MRP2) activity in patients undergoing methotrexate treatment. This correlation highlights the potential use of CPI measurements in predicting therapeutic outcomes and toxicity .

Quantitative Analysis

A recent study developed an ultra-high-performance liquid chromatography-mass spectrometry method for quantifying CPI and CPIII in clinical samples. This method demonstrated high precision and accuracy, allowing researchers to monitor drug interactions mediated by OATP1B effectively .

StudyKey FindingsMethodology
Study 1Increased CPI post-rifampin administrationAUC analysis in healthy volunteers
Study 2No change in CPI with ensitrelvirFirst-in-human DDI study
Study 3Urinary ratios predict MRP2 activityMethotrexate treatment cohort

Q & A

Basic Research Questions

Q. How can Coproporphyrin I (CP-I) be distinguished from Coproporphyrin III (CP-III) in laboratory settings?

  • Methodological Answer : Separation relies on structural differences in carboxyl group arrangement. Thin-layer chromatography (TLC) with 2,6-dimethylpyridine/water solvent systems isolates CP-I and CP-III methyl esters, followed by spectrophotometric analysis (corrected extinction values at Soret maxima, e.g., Ecorr=2×Emax(E380+E430)E_{\text{corr}} = 2 \times E_{\text{max}} - (E_{380} + E_{430})) . High-performance liquid chromatography (HPLC) using reversed-phase ion-pair systems achieves isocratic separation of all four coproporphyrin isomers (I–IV) with >89% recovery .

Q. What role does CP-I play in heme biosynthesis and porphyria pathophysiology?

  • Methodological Answer : CP-I is a byproduct of heme synthesis, accumulating when enzymatic defects (e.g., coproporphyrinogen oxidase mutations in hereditary coproporphyria) disrupt the pathway. Elevated urinary CP-I (>300 μg/24 hr) distinguishes acute hepatic porphyrias from other disorders. Quantification involves hydrolysis of methyl esters, fluorimetric analysis, and comparison to reference ranges .

Q. How is CP-I quantified in biological samples, and what are common pitfalls?

  • Methodological Answer : Spectrophotometric and fluorimetric methods are standard. For urine, acid extraction followed by TLC separation and fluorescence measurement (ex: 405 nm, em: 580 nm) is used. Pitfalls include incomplete ester hydrolysis and interference from zinc-CP complexes, requiring validation via recovery experiments (CV <6%) .

Advanced Research Questions

Q. How can CP-I serve as an endogenous biomarker for OATP1B-mediated drug-drug interactions (DDIs)?

  • Methodological Answer : CP-I is cleared primarily via hepatic OATP1B1/1B3. Physiologically based pharmacokinetic (PBPK) models incorporate rifampicin inhibition constants (Ki,u0.130.23μMK_{i,u} \sim0.13–0.23 \mu M) to predict DDIs. Clinical validation shows a 2–4-fold increase in plasma CP-I with OATP1B inhibitors, correlating with statin AUC changes .

Q. What is the clinical significance of urinary/fecal CP-I ratios in liver disease?

  • Methodological Answer : Liver dysfunction reduces biliary excretion, increasing urinary CP-I. Ratios >2.0 (urinary:fecal) indicate impaired hepatic clearance, as seen in cirrhosis and cholestasis. Fecal CP-I quantification requires separation from protoporphyrin to avoid exogenous interference .

Q. How does pH affect CP isomer distribution in urine?

  • Methodological Answer : Acidic urine (pH <5) increases CP-III solubility, altering isomer ratios. HPLC analysis of urine adjusted to pH 3.5–4.0 reveals CP-I dominance in porphyrias (80–90% of total) vs. CP-III in lead poisoning. Buffered extraction minimizes artifacts .

Q. What is the pharmacokinetic impact of CP-I binding to human serum albumin (HSA)?

  • Methodological Answer : Affinity capillary electrophoresis (ACE) measures binding constants (Ka=1.61×106M1K_a = 1.61 \times 10^6 \, M^{-1}), showing CP-I’s high albumin affinity modulates its plasma half-life. Reduced albumin in chronic kidney disease increases free CP-I, necessitating adjusted dosing in biomarker studies .

Properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUOZSDXVZCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883425
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-
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Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

531-14-6
Record name Coproporphyrin I
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Record name Coproporphyrin I
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-
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Record name 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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